molecular formula C10H10BrN B13477809 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile CAS No. 205035-09-2

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile

Cat. No.: B13477809
CAS No.: 205035-09-2
M. Wt: 224.10 g/mol
InChI Key: PYZHIISAQAGNHD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrN It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile typically involves the bromination of 2,6-dimethylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylphenoxy)acetonitrile
  • 2-Bromo-4,5-dimethoxyphenyl)acetonitrile
  • 4-Bromo-thiophen-2-yl)-acetonitrile

Comparison: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications.

Properties

CAS No.

205035-09-2

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C10H10BrN/c1-7-5-9(11)6-8(2)10(7)3-4-12/h5-6H,3H2,1-2H3

InChI Key

PYZHIISAQAGNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC#N)C)Br

Origin of Product

United States

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